6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
The compound “6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 62% and the melting point was 231–233 °C . The 1H-NMR and 13C-NMR data were also provided .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
The compound has a melting point of 231–233 °C . Further physical and chemical properties such as solubility, density, and stability are not reported in the literature.Scientific Research Applications
Structural and Molecular Characteristics
Pyrimidines, including compounds like "6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide," are significant in biology and medicine. They are found in DNA bases and play a crucial role in molecular recognition processes involving hydrogen bonding, which is vital for drug action (Rajam et al., 2017).
Structural modifications in thiazolopyrimidines, a related group, lead to changes in supramolecular aggregation, highlighting their conformational features. These modifications significantly influence the intermolecular interaction patterns, demonstrating the importance of structural diversity in such compounds (Nagarajaiah & Begum, 2014).
Synthesis and Chemical Evolution
- The synthesis of pyrimidines from hydrogen cyanide suggests the potential prebiotic importance of such compounds. This demonstrates that pyrimidines, including structures similar to "this compound," could have been key molecules in the early stages of life (Ferris, Joshi, & Lawless, 1977).
Biological Applications
- Pyrimidines and thiazolopyrimidines have been explored for their potential biological activities. For instance, certain pyrimidine derivatives have shown promise as anticancer and anti-inflammatory agents, which could be relevant for the study of "this compound" (Rahmouni et al., 2016).
Future Directions
The compound “6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide” and its derivatives could be further explored for their potential biological activities. Given the diverse biological activities of thiazoles , this compound could be a promising candidate for the development of new drugs with various therapeutic applications. Future research could also focus on the synthesis of new derivatives of this compound and the investigation of their properties and activities.
Mechanism of Action
Target of Action
The primary targets of 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide are Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK4/6 . By blocking the kinase activity of CDK4/6, it reduces the phosphorylation level of the Rb protein, inhibiting transcription factors . This action inhibits cancer cell division and proliferation, restores cell cycle control, blocks tumor cell proliferation, and inhibits breast cancer cell growth .
Biochemical Pathways
The compound’s action on CDK4/6 affects the Rb-E2F pathway , which is crucial for the cell cycle progression . By inhibiting CDK4/6, the compound prevents the phosphorylation of Rb proteins, leading to the repression of E2F transcription factors. This repression prevents the transcription of genes necessary for DNA replication, thereby halting the cell cycle progression .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell division and proliferation . This leads to a reduction in tumor growth, as evidenced by the compound’s potent effect on various human tumor cell lines .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 6-hydroxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is a key structural component that contributes to its biochemical properties . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated .
Cellular Effects
For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), which regulate entry into the S phase of the cell cycle . This suggests that this compound may also interact with these kinases, potentially influencing gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit long-term effects on cellular function .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, suggesting potential involvement in diverse metabolic pathways .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives are known to interact with various cellular components, suggesting potential localization to specific compartments or organelles .
Properties
IUPAC Name |
6-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S/c19-11-5-9(15-7-16-11)12(20)18-13-17-10(6-21-13)8-3-1-2-4-14-8/h1-7H,(H,15,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBATQIQMZVYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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